molecular formula C8H14KNO10S2 B095488 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate CAS No. 15592-33-3

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate

Cat. No. B095488
CAS RN: 15592-33-3
M. Wt: 333.3 g/mol
InChI Key: UBTOEGCOMHAXGV-UHFFFAOYSA-N
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Description

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate, also known as STS, is a sulfated derivative of taurine, a naturally occurring amino acid. STS is widely used in scientific research to study the biochemical and physiological effects of taurine and its derivatives.

Scientific Research Applications

  • Diabetes Management : A study by Muthusamy & Krishnasamy (2016) explored the compound 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn. It was identified as a potential target for managing diabetes through molecular docking and dynamics simulation (Muthusamy & Krishnasamy, 2016).

  • Solubility Studies : Gong et al. (2012) investigated the solubility of various saccharides, including (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hydrate, in ethanol-water solutions. This study aids in understanding the solubility behavior of such compounds (Gong et al., 2012).

  • Spectroscopic Study : Aydın & Özpozan (2020) conducted a vibrational spectroscopic study of a compound similar in structure to [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate. Their research offers insights into the molecular behavior and interactions of such compounds (Aydın & Özpozan, 2020).

  • Antioxidant Activity : Dighade & Parikh (2017) synthesized derivatives of 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide, evaluated their antioxidant activity, and provided insights into the potential therapeutic applications of these compounds (Dighade & Parikh, 2017).

  • Electron-Withdrawing Sulfonamide Groups : Edder et al. (2000) explored the unusual electronic effects of electron-withdrawing sulfonamide groups in specific complexes. Their research contributes to understanding the chemical properties of sulfonamides in various compounds (Edder et al., 2000).

  • Polymethacrylate Synthesis : Kihara & Endo (1992) discussed the synthesis of polymethacrylate bearing cyclic carbonate moieties, providing insights into the polymerization processes of related compounds (Kihara & Endo, 1992).

  • Antimicrobial Evaluation : Fadda et al. (2016) synthesized N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives and evaluated their antimicrobial activities. This research extends the understanding of the biological applications of sulfonate derivatives (Fadda et al., 2016).

properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTOEGCOMHAXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate

CAS RN

15592-33-3
Record name β-d-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 2
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 3
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 4
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 5
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate
Reactant of Route 6
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate

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